3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
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Overview
Description
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic compound. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one core structure, substituted with various functional groups, including a benzyl group, a chlorine atom, a methyl group, and a tert-butoxycarbonyl-protected beta-alanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate beta-ketoester under acidic or basic conditions.
Introduction of Substituents: The benzyl, chlorine, and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of reagents such as benzyl chloride, chlorinating agents, and methylating agents.
Protection of Beta-Alanine: The beta-alanine moiety is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected beta-alanine is then coupled with the chromen-2-one core using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromen-2-one core is known for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The chromen-2-one core may interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
- 3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate
Uniqueness
Compared to similar compounds, 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonyl-protected beta-alanine moiety
Properties
Molecular Formula |
C25H26ClNO6 |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C25H26ClNO6/c1-15-17-13-19(26)21(31-22(28)10-11-27-24(30)33-25(2,3)4)14-20(17)32-23(29)18(15)12-16-8-6-5-7-9-16/h5-9,13-14H,10-12H2,1-4H3,(H,27,30) |
InChI Key |
BJVRAKOGQJAEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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